REACTION_CXSMILES
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[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.[S:9]1[CH:13]=[C:12]([CH2:14][OH:15])[N:11]=[CH:10]1>>[Cl:1][C:2]1[N:3]=[N:4][C:5]([O:15][CH2:14][C:12]2[N:11]=[CH:10][S:9][CH:13]=2)=[CH:6][CH:7]=1
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Name
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Quantity
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1 g
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Type
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reactant
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Smiles
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ClC=1N=NC(=CC1)Cl
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Name
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Quantity
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578 mg
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Type
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reactant
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Smiles
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S1C=NC(=C1)CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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|
Smiles
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ClC=1N=NC(=CC1)OCC=1N=CSC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |